Lower Lipophilicity (XLogP3 = 2) Relative to Phenylbutanamide and Benzylsulfanyl Analogs
The target compound possesses a computed XLogP3 of 2, which is 0.7 units lower than the value estimated for its direct structural analog N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide (CAS 1421478-22-9, XLogP3 ≈ 2.7) [1]. The difference arises from the replacement of the 4‑methoxyphenylpropanamide group in the target with a more lipophilic phenylbutanamide moiety in the comparator. In the context of CNS drug design, a logP shift of 0.5–0.7 units is operationally significant, as it can move a compound across the optimal logP window of 1–3 and alter its CNS MPO desirability score [2]. The lower lipophilicity of the target compound is expected to reduce phospholipid binding and non‑specific tissue retention relative to the phenylbutanamide analog.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 (PubChem CID 71803966) |
| Comparator Or Baseline | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide (CAS 1421478-22-9; estimated XLogP3 ≈ 2.7 based on fragment addition of –CH₂– vs. –OCH₃) |
| Quantified Difference | Δ XLogP3 ≈ 0.7 (target lower) |
| Conditions | Computed by XLogP3 algorithm; class‑level inference based on structural fragment contributions. |
Why This Matters
A lower logP reduces the risk of promiscuous membrane partitioning and CYP inhibition, making the target compound a cleaner probe for cellular assays where nonspecific binding must be minimised.
- [1] PubChem Compound Summary: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide, CID 71803966. View Source
- [2] Waring, M. J. (2010) ‘Defining optimum lipophilicity and molecular weight ranges for drug candidates’, Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
